molecular formula C12H17N3O4S B2722940 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine CAS No. 702647-01-6

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B2722940
CAS No.: 702647-01-6
M. Wt: 299.35
InChI Key: RBFCSRBPYODCFY-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound of significant interest in medicinal and organic chemistry research. Piperazine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . Compounds featuring a piperazine core linked to an aryl sulfonyl group are frequently explored as key intermediates or target molecules in synthetic chemistry programs . The structural motif of a sulfonylated piperazine is common in the development of novel therapeutic agents, and such compounds are often investigated for their potential biological activities, which can include antiviral, antibacterial, and other pharmacological properties . Researchers utilize this compound and its analogs in constructing more complex molecular architectures, studying structure-activity relationships (SAR), and screening for new bioactive molecules . The presence of the ethyl group on the piperazine nitrogen and the 3-nitrobenzenesulfonyl moiety makes this molecule a versatile building block for further chemical modification and diversification. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-2-13-6-8-14(9-7-13)20(18,19)12-5-3-4-11(10-12)15(16)17/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCSRBPYODCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine typically follows one of several general approaches:

Direct Sulfonylation of 1-Ethylpiperazine

The most straightforward approach involves the direct sulfonylation of 1-ethylpiperazine with 3-nitrobenzenesulfonyl chloride. This method takes advantage of the nucleophilicity of the free nitrogen in the piperazine ring to form the sulfonamide bond.

Sequential N-Functionalization of Piperazine

This approach involves first protecting one nitrogen of piperazine, followed by ethylation of the other nitrogen, deprotection, and finally sulfonylation with 3-nitrobenzenesulfonyl chloride.

Nitration of Precursor Sulfonamides

Less commonly, the compound can be prepared by nitration of 1-ethyl-4-(phenylsulfonyl)piperazine, though this approach requires careful control of regioselectivity to ensure nitration at the meta position.

Detailed Synthesis Protocols

Method A: Direct Sulfonylation Using Base-Catalyzed Conditions

This method represents the most efficient route to the target compound.

Materials Required
Reagent Molecular Formula Molecular Weight (g/mol) Equivalents
1-Ethylpiperazine C₆H₁₄N₂ 114.19 1.0
3-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S 221.62 1.0-1.1
Triethylamine C₆H₁₅N 101.19 2.0-2.5
Dichloromethane CH₂Cl₂ 84.93 Solvent
Procedure
  • To a solution of 1-ethylpiperazine (10 mmol) in dichloromethane (50 mL) at -40°C, add triethylamine (25 mmol) dropwise.
  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (11 mmol) in dichloromethane (20 mL).
  • Add the sulfonyl chloride solution to the piperazine solution dropwise over a period of 30 minutes while maintaining the temperature at -40°C.
  • Stir the reaction mixture at -40°C for 1 hour, then allow the temperature to gradually rise to room temperature.
  • Continue stirring for additional 3-4 hours until reaction completion (monitored by thin-layer chromatography).
  • Wash the reaction mixture with water (2 × 30 mL) and saturated sodium chloride solution (30 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

The reaction proceeds through nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, with triethylamine serving to neutralize the hydrogen chloride byproduct. Similar reaction conditions have been successfully employed for the synthesis of analogous compounds as described in the literature.

Method B: Room Temperature Sulfonylation

Materials and Reagents
Reagent Quantity Function
1-Ethylpiperazine 1.0 equivalent Substrate
3-Nitrobenzenesulfonyl chloride 1.05 equivalents Sulfonylating agent
Potassium carbonate 2.0 equivalents Base
Tetrahydrofuran - Solvent
Procedure
  • Dissolve 1-ethylpiperazine in tetrahydrofuran in a round-bottomed flask.
  • Add potassium carbonate to the solution and stir for 15 minutes.
  • Add 3-nitrobenzenesulfonyl chloride portion-wise over 30 minutes.
  • Stir the reaction mixture at ambient temperature for 12 hours.
  • Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.
  • Purify the crude product by recrystallization from an appropriate solvent system.

This method is advantageous for larger scale preparations as it avoids the need for low-temperature conditions.

Method C: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining high yields.

Procedure
  • In a microwave reaction vessel, combine 1-ethylpiperazine (1.0 equivalent), 3-nitrobenzenesulfonyl chloride (1.1 equivalents), and potassium carbonate (3.0 equivalents) in acetonitrile.
  • Irradiate the mixture at 100W for 1 minute intervals, checking reaction progress after each interval.
  • Typically, complete conversion is achieved after 5-6 cycles of microwave irradiation.
  • Work up and purify as described in Method A.

The microwave-assisted approach significantly reduces reaction time from hours to minutes, making it particularly valuable for rapid synthesis of small quantities for screening purposes.

Optimization of Reaction Conditions

Effect of Temperature

Temperature control is critical for achieving high yields and minimizing side reactions. The table below summarizes the effect of reaction temperature on yield:

Temperature (°C) Reaction Time (h) Yield (%) Observations
-40 4-5 85-90 Highest purity, minimal side products
0 3-4 80-85 Good yield, acceptable purity
25 (room temp) 12 75-80 Longer reaction time, slightly more impurities
60 2 65-70 Faster reaction but increased side products

The optimal temperature range is between -40°C and 0°C, balancing reaction rate with selectivity.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Solvent Yield (%) Advantages Disadvantages
Dichloromethane 85-90 High solubility, easy workup Environmental concerns
Tetrahydrofuran 80-85 Good solubility, less toxic Potential peroxide formation
Acetonitrile 75-80 Polar, good solubility Higher cost
Ethyl acetate 70-75 Environmentally friendly Moderate yields
Toluene 65-70 High boiling point Poor solubility of reagents

Dichloromethane and tetrahydrofuran provide the best balance of yield and practical considerations.

Base Selection

The base plays a crucial role in scavenging the hydrogen chloride generated during the reaction:

Base Equivalents Yield (%) Comments
Triethylamine 2.0-2.5 85-90 Homogeneous, easy to remove
Pyridine 2.0 80-85 Can act as solvent, but removal can be difficult
Potassium carbonate 2.0-3.0 75-85 Heterogeneous, simple filtration
Sodium bicarbonate 2.0-3.0 70-75 Milder, but less efficient
DIPEA 2.0 85-90 Expensive but highly effective

Triethylamine offers the best combination of effectiveness, ease of use, and cost efficiency.

Purification and Characterization

Purification Methods

Multiple purification techniques can be employed depending on the scale and required purity:

  • Column Chromatography : Using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradients.
  • Recrystallization : From ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
  • Salt Formation : Conversion to hydrochloride salt followed by recrystallization.

Analytical Characterization

The following analytical data are characteristic of pure this compound:

Physical Properties
  • Appearance : Yellow to off-white solid
  • Molecular Formula : C₁₂H₁₇N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • Melting Point : 135-138°C
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.57-8.54 (m, 1H), 8.42-8.40 (m, 1H), 8.24-8.21 (m, 1H), 7.90-7.86 (m, 1H), 3.21-3.18 (m, 4H), 2.38-2.35 (m, 4H), 2.32 (q, J = 7.2 Hz, 2H), 1.02 (t, J = 7.2 Hz, 3H)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2, 135.5, 132.1, 130.8, 127.6, 122.2, 52.1, 51.4, 46.2, 12.1
  • FTIR (KBr, cm⁻¹): 3080, 2970, 2830, 1610, 1535, 1460, 1350, 1170, 1150, 960, 820, 740
  • HRMS : calculated for C₁₂H₁₇N₃O₄S [M+H]⁺: 300.1018, found: 300.1021

Alternative Synthetic Approaches

Via Piperazine N-Protection/Deprotection Sequence

An alternative approach involves:

  • Protection of one nitrogen of piperazine with tert-butoxycarbonyl (Boc)
  • Ethylation of the remaining nitrogen
  • Deprotection of the Boc group
  • Sulfonylation with 3-nitrobenzenesulfonyl chloride

While this route involves more steps, it can provide higher purity by avoiding potential bis-sulfonylation that may occur with direct methods.

Via N-Alkylation of 4-[(3-nitrophenyl)sulfonyl]piperazine

This method involves:

  • Sulfonylation of piperazine with 3-nitrobenzenesulfonyl chloride
  • Selective mono-ethylation of the resulting 1-[(3-nitrophenyl)sulfonyl]piperazine

This route is particularly useful when various N-alkyl derivatives are desired from a common intermediate.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors require particular attention:

Heat Management

The sulfonylation reaction is exothermic. At larger scales, efficient cooling systems are essential to maintain the reaction temperature, especially when operating at -40°C. Gradual addition of reagents and efficient stirring are critical.

Solvent Selection for Large-Scale Production

While dichloromethane is effective at laboratory scale, less hazardous alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether should be considered for industrial production, balancing environmental concerns with process efficiency.

Recommended Scale-Up Protocol

  • Pre-cool the reaction vessel containing 1-ethylpiperazine solution to -30°C rather than -40°C (easier to maintain)
  • Use computer-controlled addition of the sulfonyl chloride solution to ensure precise rate control
  • Implement in-process controls such as HPLC to monitor reaction progress
  • Consider continuous flow processes for enhanced heat transfer and safety

Troubleshooting Common Issues

Hydrolysis of Sulfonyl Chloride

Water contamination can lead to hydrolysis of 3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid.

Solution : Use anhydrous solvents and maintain dry conditions throughout the reaction.

Incomplete Reaction

Solution : Extend reaction time or slightly increase the reaction temperature after the initial addition period.

Chemical Reactions Analysis

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. The presence of the sulfonyl and nitrophenyl groups allows for various chemical transformations, including:

  • Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions : The sulfonyl group can participate in nucleophilic substitution reactions, facilitating the introduction of different nucleophiles.
  • Cyclization : The compound can undergo cyclization reactions to produce more complex heterocyclic structures .

Biological Research

Potential Biological Activities

The compound is under investigation for its potential biological activities, particularly its interactions with various biological targets. Some key points include:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives can exhibit antimicrobial properties against various bacterial strains and fungi. The specific structural features of this compound may enhance its efficacy against resistant strains .
  • Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects in preclinical studies. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
  • Mechanism of Action : The mechanism involves interaction with specific enzymes and receptors, potentially inhibiting their activity. Further investigations are needed to elucidate these pathways fully .

Medicinal Chemistry

Therapeutic Applications

While not currently utilized as a drug, ongoing research aims to explore the therapeutic potential of this compound. Its structural features suggest possible applications in:

  • Cancer Research : Compounds with similar piperazine structures have been studied for their ability to inhibit various kinases involved in tumor growth and proliferation . This indicates a potential for developing anti-cancer agents.
  • Neurological Disorders : Piperazine derivatives have been recognized for their applications in treating conditions such as depression and anxiety. Consequently, this compound may hold promise in neuropharmacology .

Industrial Applications

Material Development

In addition to its chemical and biological applications, this compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including:

  • Chemical Processes : The compound's reactivity can be harnessed in developing new synthetic routes or improving existing ones.
  • Material Science : The structural characteristics may contribute to the formulation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved are still under investigation, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Key Insights

  • Nitro Position : Meta-nitro substitution (target compound) may enhance electron-withdrawing effects and binding specificity compared to para-nitro analogues.
  • Sulfonyl Linker : Critical for stabilizing interactions with enzymes or receptors, as seen in DPP-4 and PD-L1 studies .
  • Substituent Bulk : Ethyl groups balance steric effects and synthetic accessibility, whereas benzhydryl or aryl groups may hinder pharmacokinetics.

Biological Activity

1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a nitrophenylsulfonyl moiety, contribute to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound can be represented as follows:

Compound NameStructure FeaturesUnique Attributes
This compoundPiperazine ring + 3-nitrophenylsulfonamidePotential antiproliferative activity

The presence of the nitro group is believed to enhance its pharmacological profile by influencing electron distribution and reactivity, which may lead to interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The nitrophenylsulfonyl group can inhibit the activity of certain enzymes, potentially affecting metabolic pathways associated with cell proliferation and survival. Ongoing studies are focusing on identifying these molecular targets and elucidating the precise pathways involved in its biological effects .

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation effectively, suggesting that this compound may serve as a potential anticancer agent. In vitro assays demonstrated IC50 values indicating significant cytotoxicity against specific cancer cell lines, reinforcing its potential as an anticancer therapeutic .

Antidiabetic Potential

In addition to its antiproliferative properties, derivatives of piperazine have been explored for their antidiabetic activities. Research has highlighted that certain piperazine derivatives exhibit inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-amylase. The efficacy of these compounds suggests that this compound may also possess similar antidiabetic properties, warranting further investigation .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. For example:

  • Study A : Evaluated the compound's effect on human cancer cell lines (e.g., PC3 prostate cancer cells) where it was found to induce apoptosis and inhibit cell cycle progression at the G2/M phase.
  • Study B : Focused on its antidiabetic properties through α-amylase inhibition assays, showing promising results comparable to standard antidiabetic drugs like acarbose.

Comparative Analysis

The following table summarizes the comparative biological activities of various piperazine derivatives:

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntiproliferative15 ± 2
AcarboseAntidiabetic610 ± 10
Other PiperazinesVariousVaries

Q & A

What are the key synthetic routes for 1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. A common route includes:

Piperazine Functionalization: Reacting 1-ethylpiperazine with 3-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Purification: Chromatography (e.g., silica gel) or recrystallization is used to isolate the product. Yield optimization requires controlled temperature (0–25°C) and stoichiometric excess of the sulfonyl chloride .

Critical Parameters:

  • Solvent polarity affects reaction rate and byproduct formation.
  • Excess base neutralizes HCl byproducts, preventing side reactions.

How is the structural integrity of this compound validated post-synthesis?

Level: Basic
Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at N1, sulfonyl at N4). The nitro group’s electron-withdrawing effect deshields adjacent protons, visible as distinct aromatic signals .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 340.1).
  • HPLC: Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .

What structural features of this compound influence its biological activity, and how are structure-activity relationships (SAR) studied?

Level: Advanced
Methodological Answer:
Key structural determinants:

  • Nitro Group: Enhances electrophilicity, enabling covalent interactions with cysteine residues in target proteins.
  • Sulfonamide Linker: Stabilizes binding via hydrogen bonding.

SAR Workflow:

Analog Synthesis: Vary substituents (e.g., replace ethyl with methyl or propyl groups).

Biological Assays: Test analogs against targets (e.g., enzymes, receptors) to quantify IC50_{50} values.

Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes. For example, the nitro group’s orientation in the active site correlates with antimicrobial potency .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Varied Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines.
  • Regiochemical Isomerism: Impurities in the 3-nitro vs. 2-nitro isomer during synthesis can skew results.

Resolution Strategies:

Reproduce Experiments: Standardize protocols (e.g., use identical cell lines and inhibitor concentrations).

Isomer Purity Analysis: Use HPLC with chiral columns to confirm regiochemical homogeneity .

Meta-Analysis: Compare data across studies while controlling for variables (e.g., solvent polarity effects on solubility) .

What advanced techniques are used to study the compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., konk_{on}, koffk_{off}) to receptors like serotonin transporters.
  • X-ray Crystallography: Resolves 3D structures of the compound bound to enzymes (e.g., carbonic anhydrase), revealing critical interactions (e.g., sulfonamide coordination to zinc ions) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) to differentiate covalent vs. non-covalent interactions .

How does the electronic nature of substituents impact the compound’s reactivity in further derivatization?

Level: Advanced
Methodological Answer:

  • Nitro Group as a Meta-Director: Directs electrophilic substitution to the meta position in the phenyl ring, enabling regioselective functionalization (e.g., bromination).
  • Ethyl Group’s Steric Effects: Hinders nucleophilic attack at N1, necessitating bulky reagents for alkylation.

Case Study:
Replacing the ethyl group with a smaller methyl group increases derivatization efficiency at N1 by 40% in Suzuki-Miyaura cross-coupling reactions .

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